Dihydroergotamine mesylate is a semi-synthetic ergot alkaloid derived from ergotamine. [] It is classified as a 5-HT1B/D receptor agonist. [] Its primary role in scientific research is as a tool to investigate the vasoconstrictive and serotonergic mechanisms involved in migraine and other vascular conditions. [, ]
Dihydroergotamine mesylate is a semi-synthetic derivative of ergot alkaloids, primarily utilized in the treatment of acute migraine and cluster headaches. It is classified under the category of ergot alkaloids, which are known for their vasoconstrictive properties. Dihydroergotamine mesylate is administered through various routes, including intravenous, intramuscular, subcutaneous, and intranasal methods, making it versatile for acute headache management .
Dihydroergotamine mesylate can be synthesized through several methods, typically involving the modification of naturally occurring ergot alkaloids. The synthesis often includes:
The synthesis involves complex organic reactions, including:
Dihydroergotamine mesylate has a complex molecular structure characterized by multiple rings and functional groups:
The structural representation includes:
Dihydroergotamine mesylate undergoes various chemical reactions relevant to its stability and efficacy:
The degradation pathways typically involve:
Dihydroergotamine mesylate exerts its effects primarily through:
Pharmacokinetic studies indicate that dihydroergotamine mesylate achieves high bioavailability when administered via injection, with a half-life ranging from 2 to 3 hours .
Dihydroergotamine mesylate is primarily used in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: